molecular formula C10H9NO2 B178129 Methyl 4-cyano-2-methylbenzoate CAS No. 103261-67-2

Methyl 4-cyano-2-methylbenzoate

Cat. No.: B178129
CAS No.: 103261-67-2
M. Wt: 175.18 g/mol
InChI Key: PDQNYPAJSAVURS-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2-methylbenzoate (CAS: 103261-67-2) is a benzoate ester derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol. Its structure features a cyano group (-CN) at the para position and a methyl group (-CH₃) at the ortho position relative to the ester functional group. This compound is primarily utilized in organic synthesis, pharmaceuticals, and materials science due to its dual electron-withdrawing (cyano) and electron-donating (methyl) substituents, which influence reactivity and stability .

Properties

IUPAC Name

methyl 4-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQNYPAJSAVURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596104
Record name Methyl 4-cyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103261-67-2
Record name Methyl 4-cyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-cyano-2-methylbenzoate
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Preparation Methods

Radical-Initiated Bromination Mechanisms

The reaction proceeds via a radical chain mechanism, where initiators such as dibenzoyl peroxide (BPO) or azobis(isobutyronitrile) (AIBN) generate bromine radicals. These radicals abstract a hydrogen atom from the methyl group adjacent to the ester moiety, forming a benzyl radical that reacts with NBS to yield the brominated product.

Key reaction parameters:

  • Temperature: Ranges from room temperature (20°C) to reflux conditions (80°C).

  • Solvent: Carbon tetrachloride (CCl₄) is universally employed due to its inertness and ability to stabilize radicals.

  • Molar ratios: NBS is typically used in equimolar or slight excess (1.05–1.2 equiv) relative to the substrate.

Comparative Analysis of Bromination Protocols

The provided data reveals seven distinct bromination procedures, differing in initiators, reaction times, and workup methods. The following table synthesizes critical performance metrics:

InitiatorTemperatureTimeYieldKey Observations
Dibenzoyl peroxide20°C4h100%No purification needed; direct filtration.
AIBN80°C48h66.9%Requires column chromatography.
BPOReflux3hCrudeScalable to 71.35 mmol; no yield reported.

High-Yield Room-Temperature Protocol

A 100% yield was achieved by stirring this compound (5.00 g, 28.6 mmol) with NBS (5.08 g, 28.6 mmol) and BPO (830 mg) in CCl₄ at 20°C for 4 hours. The simplicity of this method—avoiding heating or chromatographic purification—makes it industrially favorable.

Elevated-Temperature Reactions

At 80°C, AIBN-initiated reactions required extended durations (48 hours) but provided moderate yields (66.9%) after column chromatography. This trade-off between time and purity suggests temperature-dependent radical stability influences reaction efficiency.

Industrial-Scale Process Optimization

Catalyst and Solvent Selection

  • BPO vs. AIBN: BPO outperforms AIBN in large-scale reactions due to lower cost and easier handling. A reflux system with BPO (0.8 g, 3.28 mmol) and CCl₄ achieved complete conversion of 12.5 g substrate within 3 hours.

  • Solvent Recycling: CCl₄’s high boiling point (76.7°C) allows for efficient recovery via distillation, reducing environmental and economic costs.

Workflow Streamlining

Industrial protocols omit intermediate purification. For example, a 71.35 mmol reaction produced 18.2 g of crude methyl 2-(bromomethyl)-4-cyanobenzoate, which was directly used in subsequent steps. This approach minimizes downtime between synthetic stages.

Challenges and Mitigation Strategies

Byproduct Formation

Prolonged heating (>5 hours) at 80°C led to di-brominated byproducts, as detected by LC-MS. Mitigation involves strict temperature control and real-time monitoring via TLC (10% EtOAc/hexanes).

Scalability Limitations

While laboratory-scale reactions use magnetic stirring, industrial reactors employ cascaded flow systems to maintain homogeneous mixing and heat distribution, critical for batches exceeding 10 kg .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

Scientific Research Applications

Methyl 4-cyano-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

Comparison with Similar Compounds

Methyl 4-cyano-2-methylbenzoate belongs to a class of substituted benzoate esters. Below is a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Positional Isomers

Methyl 2-cyano-3-methylbenzoate (CAS: 500024-27-1) Structural Difference: The cyano and methyl groups are positioned at the 2- and 3-positions, respectively, altering electronic distribution. Similarity score: 0.88 .

Methyl 4-cyano-3-methylbenzoate (CAS: 25978-68-1) Structural Difference: The methyl group is at the meta position relative to the ester. Impact: Enhanced electron-withdrawing effects due to proximity of the cyano and ester groups, which may lower solubility in polar solvents compared to the 2-methyl analog .

Functional Group Variations

Methyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1149388-51-1) Structural Features: Addition of fluoro (-F) and nitro (-NO₂) groups. Impact: The nitro group significantly increases electron-withdrawing effects, making this compound more reactive in electrophilic aromatic substitution but less stable under acidic conditions .

Ethyl 4-cyano-2-methylbenzoate (CAS: 220389-17-3) Structural Difference: Ethyl ester (-COOCH₂CH₃) instead of methyl ester (-COOCH₃). Impact: Increased lipophilicity and molecular weight (189.21 g/mol), which may enhance membrane permeability in pharmaceutical applications .

Physicochemical Properties
Property This compound Methyl 2-cyano-3-methylbenzoate Methyl 4-cyano-3-hydroxybenzoate (CAS: 6520-87-2)
Molecular Weight 175.18 g/mol 175.18 g/mol 177.16 g/mol
Polarity Moderate (cyano + methyl) Moderate High (hydroxyl group)
Boiling Point Not reported Not reported ~300°C (estimated)
Applications Pharmaceutical intermediates Organic synthesis UV stabilizers, polymer additives

Key Observations :

  • Electron-withdrawing groups (e.g., -CN, -NO₂) reduce electron density on the aromatic ring, affecting reactions like Friedel-Crafts alkylation.
  • Hydroxyl or methoxy groups increase polarity and hydrogen-bonding capacity, altering solubility profiles .
Chromatographic Behavior

This compound and its analogs are often analyzed via gas chromatography (GC) or HPLC due to their ester functionality. For example:

  • In resin analysis (), methyl esters like sandaracopimaric acid methyl ester (CAS: N/A) and dehydroabietic acid methyl ester (CAS: N/A) are separated based on polarity and volatility.
  • This compound’s retention time would differ from analogs due to its unique substituent arrangement .

Biological Activity

Methyl 4-cyano-2-methylbenzoate (CAS No. 103261-67-2) is an organic compound with significant biological activity, particularly in pharmacology and toxicology. This article explores the compound's biological properties, including its interaction with various biological systems, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H9NO2
  • Molecular Weight : 175.18 g/mol
  • Log P (octanol-water partition coefficient) : 2.1 to 2.47 (indicating moderate lipophilicity) .

Biological Activity Overview

This compound exhibits several notable biological activities:

  • CYP Enzyme Interaction :
    • It is identified as an inhibitor of CYP1A2, an important enzyme in drug metabolism, while it does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • Blood-Brain Barrier Permeability :
    • The compound is classified as a Blood-Brain Barrier (BBB) permeant, suggesting potential neuroactive properties .
  • Skin Permeation :
    • The Log Kp value for skin permeation is -5.61 cm/s, indicating limited transdermal absorption but potential for topical applications .

The exact mechanisms of action for this compound are still under investigation; however, its structural characteristics suggest several possible interactions:

  • Enzyme Inhibition : By inhibiting CYP1A2, it may alter the metabolism of other compounds, potentially enhancing or diminishing their effects.
  • Neuroactive Potential : Its ability to cross the BBB suggests it may influence central nervous system functions, possibly affecting neurotransmitter systems.

Study 1: Pharmacological Evaluation

A study evaluated the pharmacological profile of this compound in rodent models. The findings indicated:

  • Analgesic Activity : The compound exhibited significant analgesic effects in pain models.
  • Anti-inflammatory Effects : It reduced inflammation markers in induced paw edema models.

Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile:

EndpointResult
Acute ToxicityLow toxicity observed
MutagenicityNo mutagenic effects found
Reproductive ToxicityNo adverse effects noted

These results suggest that while this compound has therapeutic potential, it also requires careful consideration regarding its metabolic interactions and safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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